Methyl 5-amino-6-bromopicolinate

Overview

Description

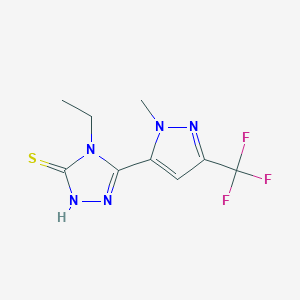

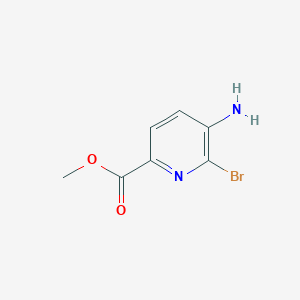

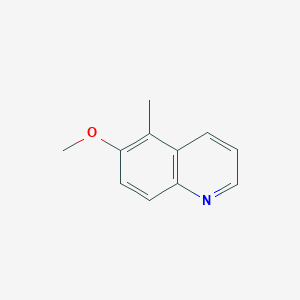

Methyl 5-amino-6-bromopicolinate is a chemical compound with the CAS Number: 797060-52-7 . It has a molecular weight of 231.05 . The IUPAC name for this compound is methyl 5-amino-6-bromopicolinate .

Molecular Structure Analysis

The InChI code for Methyl 5-amino-6-bromopicolinate is 1S/C7H7BrN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

Methyl 5-amino-6-bromopicolinate is a solid at room temperature . It has a boiling point of 390.1±37.0°C at 760 mmHg . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications

Synthesis and Biological Activity

Methyl 5-amino-6-bromopicolinate is often involved in chemical reactions that lead to the synthesis of novel compounds with antimicrobial, anti-inflammatory, and potentially anticancer activities. For example, a study by Al-Abdullah et al. (2014) discusses the synthesis of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols. These compounds, derived from reactions involving similar brominated intermediates, displayed potent antibacterial activity against a variety of gram-positive and gram-negative bacteria, as well as dose-dependent anti-inflammatory activity in animal models (Al-Abdullah et al., 2014).

Role in Synthesizing Pyrrolo[2,3-d]pyrimidines

Another study highlights the use of copper/6-methylpicolinic acid catalyzed coupling reactions of substituted 5-bromopyrimidin-4-amines with alkynes to afford 2-chloro-pyrrolo[2,3-d]pyrimidines. This method, employing a similar brominated intermediate, allows for the introduction of various functional groups, showcasing the versatility of brominated picolinates in synthesizing complex heterocyclic compounds with potential pharmacological properties (Jiang et al., 2015).

Fluorescent Brightening Agents

Research by Rangnekar and Shenoy (1987) on the condensation of 5-bromoisatin with aryl methyl ketones to produce 2-aryl-6-bromoquinolines, followed by ammonolysis to yield 6-amino-2-arylquinoline derivatives, explores the application of brominated derivatives in creating fluorescent brightening agents. Such applications suggest the potential of Methyl 5-amino-6-bromopicolinate and its related compounds in enhancing the properties of materials through chemical modification (Rangnekar & Shenoy, 1987).

Antimicrobial Activities

A study on the antimicrobial activities of amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline demonstrates the significance of brominated compounds in the development of new antimicrobial agents. These compounds exhibited significant activity against both gram-positive and gram-negative bacteria, highlighting the therapeutic potential of brominated picolinates in combating infectious diseases (Okide et al., 2000).

Safety and Hazards

Methyl 5-amino-6-bromopicolinate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

methyl 5-amino-6-bromopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRNYEXDPHWQLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2561734.png)

![2-(4-(ethylthio)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2561745.png)

![2-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2561749.png)

![Tert-butyl 2-[2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2561750.png)

![3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol](/img/structure/B2561752.png)